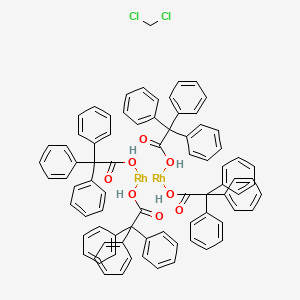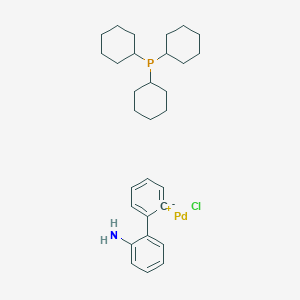
Dichloromethane;rhodium;2,2,2-triphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethane;rhodium;2,2,2-triphenylacetic acid is a complex compound that combines dichloromethane, rhodium, and 2,2,2-triphenylacetic acid. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The combination of these components results in a compound with significant catalytic and reactive capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dichloromethane;rhodium;2,2,2-triphenylacetic acid typically involves the reaction of rhodium(II) acetate dimer with 2,2,2-triphenylacetic acid in the presence of dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex . The process involves the following steps:
- Dissolving rhodium(II) acetate dimer in dichloromethane.
- Adding 2,2,2-triphenylacetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromethane;rhodium;2,2,2-triphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the rhodium center.
Reduction: Reduction reactions can also occur, with the rhodium acting as a catalyst.
Substitution: The compound can undergo substitution reactions, where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Dichloromethane;rhodium;2,2,2-triphenylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cyclopropanation and C-H activation.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in industrial processes that require efficient and selective catalysis.
Mécanisme D'action
The mechanism of action of dichloromethane;rhodium;2,2,2-triphenylacetic acid involves the rhodium center acting as a catalyst. The rhodium facilitates various chemical reactions by providing a reactive site for the interaction of substrates. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(II) acetate dimer: Another rhodium-based compound with similar catalytic properties.
Rhodium(II) trifluoroacetate dimer: Known for its use in similar catalytic applications.
Rhodium(II) octanoate dimer: Used in various organic synthesis reactions.
Uniqueness
Dichloromethane;rhodium;2,2,2-triphenylacetic acid is unique due to the combination of dichloromethane and 2,2,2-triphenylacetic acid with rhodium. This combination results in a compound with enhanced catalytic properties and a broader range of applications compared to similar compounds .
Propriétés
Formule moléculaire |
C81H66Cl2O8Rh2 |
|---|---|
Poids moléculaire |
1444.1 g/mol |
Nom IUPAC |
dichloromethane;rhodium;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;; |
Clé InChI |
CZJUDVGPNLFUHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C(Cl)Cl.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)

![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

